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Compound of Interest

2-(Trifluoromethoxy)phenacyl!
Compound Name:
bromide

Cat. No.: B1303451

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 2-(Trifluoromethoxy)phenacyl bromide (CAS No. 530141-40-3),
a fluorinated organic compound of increasing interest in medicinal chemistry and materials
science. This document is intended to serve as a valuable resource for researchers, scientists,
and professionals involved in drug development and other advanced chemical applications.

Core Chemical Properties

2-(Trifluoromethoxy)phenacyl bromide is a halogenated ketone. While exhaustive
experimental data for this specific compound is not widely published, its fundamental properties
can be summarized.

Table 1: General Chemical and Physical Properties of 2-(Trifluoromethoxy)phenacyl
bromide
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Property Value Source/Comment
CAS Number 530141-40-3 [1]
Molecular Formula CoHeBrFs02 Calculated
Molecular Weight 283.04 g/mol Calculated

Not specified in available
Appearance )

literature
Melting Point Data not available
Boiling Point Data not available

N ) Likely soluble in common
Solubility Data not available ]
organic solvents.

Density Data not available

Synthesis and Reactivity

The synthesis of 2-(Trifluoromethoxy)phenacyl bromide typically proceeds via the a-
bromination of its precursor, 2'-(Trifluoromethoxy)acetophenone. This reaction is a common
method for the preparation of phenacyl bromides.

General Synthesis Pathway

The general synthetic approach involves the reaction of 2'-(Trifluoromethoxy)acetophenone
with a brominating agent. While a specific protocol for this exact molecule is not detailed in the
reviewed literature, a general procedure for the bromination of substituted acetophenones can
be adapted.

Experimental Protocol: General Synthesis of Phenacyl Bromides via Bromination of
Acetophenones

This protocol is based on established methods for the synthesis of similar phenacyl bromide
derivatives and should be adapted and optimized for the specific synthesis of 2-
(Trifluoromethoxy)phenacyl bromide.
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Materials:

2'-(Trifluoromethoxy)acetophenone
Brominating agent (e.g., Bromine (Brz), N-Bromosuccinimide (NBS))
Appropriate solvent (e.g., acetic acid, methanol, dichloromethane)

Lewis acid catalyst (optional, e.g., aluminum chloride)

Procedure:

Dissolve 2'-(Trifluoromethoxy)acetophenone in a suitable solvent in a reaction vessel
equipped with a stirrer and under a fume hood.

Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice bath.

Slowly add the brominating agent (and catalyst, if used) to the stirred solution. The reaction
is often exothermic and the addition rate should be controlled to maintain the desired
temperature.

After the addition is complete, allow the reaction to stir for a specified time at a controlled
temperature. The reaction progress can be monitored by techniques such as Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, the reaction mixture is typically quenched, for example, by the addition of
a reducing agent solution (e.g., sodium bisulfite) to consume any excess bromine.

The product is then extracted into an organic solvent. The organic layer is washed with water
and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed
under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield
pure 2-(Trifluoromethoxy)phenacyl bromide.

Reactivity Profile
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As a phenacyl bromide derivative, 2-(Trifluoromethoxy)phenacyl bromide is expected to be
a reactive alkylating agent. The bromine atom on the a-carbon to the carbonyl group is a good
leaving group, making the compound susceptible to nucleophilic substitution reactions. This
reactivity is central to its utility in organic synthesis for the introduction of the 2-
(trifluoromethoxy)phenacyl moiety onto various substrates.

Safety and Handling

Safety Data Sheets (SDS) for 2-(Trifluoromethoxy)phenacyl bromide indicate that it is a
hazardous substance.

Table 2: Hazard Identification for 2-(Trifluoromethoxy)phenacyl bromide

Hazard Statement Classification

Corrosive to metals Category 1

Causes severe skin corrosion and eye damage Category 1B

Causes serious eye damage Category 1

Due to its corrosive nature, appropriate personal protective equipment (PPE), including
chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this
compound. All work should be conducted in a well-ventilated fume hood.

Role in Drug Discovery and Development

The trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry due to its
unique properties that can enhance the pharmacological profile of drug candidates.

The "Super-Halogen" Effect of the Trifluoromethoxy
Group

The trifluoromethoxy group is often referred to as a "super-halogen” or "pseudo-halogen”
because of its strong electron-withdrawing nature and high lipophilicity. The incorporation of a

trifluoromethoxy group can lead to:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1303451?utm_src=pdf-body
https://www.benchchem.com/product/b1303451?utm_src=pdf-body
https://www.benchchem.com/product/b1303451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Increased Lipophilicity: The high Hansch lipophilicity parameter of the -OCFs group can
improve a drug's ability to permeate biological membranes, potentially leading to better oral
absorption and bioavailability.

o Enhanced Metabolic Stability: The trifluoromethoxy group is generally more resistant to
metabolic degradation compared to a methoxy group, which can increase the in vivo half-life
of a drug.

e Modulation of Physicochemical Properties: The strong electron-withdrawing effect of the -
OCFs group can influence the pKa of nearby functional groups, which can affect drug-
receptor interactions.

Potential Applications in Sighaling Pathway Research

While no specific studies detailing the effects of 2-(Trifluoromethoxy)phenacyl bromide on
signaling pathways have been identified, its reactive nature as an alkylating agent suggests
potential use as a tool to probe biological systems. Phenacyl bromides, in general, are known
to react with nucleophilic residues in proteins, such as cysteine and histidine. This reactivity
could be exploited to selectively label and inhibit enzymes or receptors involved in various
signaling cascades. Further research is needed to explore these potential applications.

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis workflow and the potential role of the
trifluoromethoxy group in drug design.
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Caption: General synthesis workflow for 2-(Trifluoromethoxy)phenacyl bromide.
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Caption: The influence of the trifluoromethoxy group in drug design.
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Conclusion

2-(Trifluoromethoxy)phenacyl bromide is a valuable, albeit under-characterized, reagent
with significant potential in organic synthesis and drug discovery. Its utility stems from the
combination of a reactive phenacyl bromide core and the advantageous properties imparted by
the 2-(trifluoromethoxy) substituent. Further research into its specific physical properties,
reaction kinetics, and biological activities is warranted to fully unlock its potential for the
development of novel therapeutics and advanced materials. Researchers are advised to
proceed with caution, adhering to strict safety protocols due to the compound's corrosive
nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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